(4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane
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Description
(4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane is a useful research compound. Its molecular formula is C27H25ClN2O5 and its molecular weight is 492.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
One study focused on the synthesis and pharmacological activity of related compounds, exploring their potential as antidepressant and nootropic agents. The research described novel methods involving cyclocondensation of Schiff’s bases, leading to compounds with significant antidepressant and nootropic activities, indicating the broader potential of such chemical frameworks for CNS-active agent development (Thomas et al., 2016).
Catalytic Applications
Another research direction involves the catalytic activities of related structures. For instance, studies on platinum-catalyzed intramolecular hydroamination of unactivated olefins demonstrate the utility of similar compounds in facilitating complex chemical transformations, leading to the formation of pyrrolidine derivatives with high yields and excellent functional group compatibility (Bender & Widenhoefer, 2005).
Material Science and Supramolecular Chemistry
The compound’s framework also finds applications in material science and supramolecular chemistry. For instance, research into TTF-CH=CH-Py radical cation salts and their interaction with rare earth complexes has led to insights into the synthesis, crystal structure, and the photoluminescent and magnetic properties of these materials. Such studies highlight the potential for creating novel materials with specific electronic and optical properties (Pointillart et al., 2009).
Crystal Engineering and Supramolecular Assemblies
Further, the compound and its derivatives contribute to the field of crystal engineering, where they are used to study and construct supramolecular assemblies with specific properties. These assemblies, formed through hydrogen bonding and other non-covalent interactions, offer insights into the principles of molecular organization and the design of functional materials (Arora & Pedireddi, 2003).
Environmental and Catalytic Chemistry
Moreover, derivatives of the compound have been explored for their catalytic properties, such as in on-demand hydrogen generation and carbon dioxide functionalization. These studies underscore the potential of such compounds in environmental chemistry and as catalysts in sustainable chemical processes (Sattler & Parkin, 2012).
properties
IUPAC Name |
(2Z)-8-[(2-chlorophenyl)methyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;1,4-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3.C4H8O2/c24-19-6-2-1-5-16(19)12-26-13-18-20(28-14-26)8-7-17-22(27)21(29-23(17)18)10-15-4-3-9-25-11-15;1-2-6-4-3-5-1/h1-11H,12-14H2;1-4H2/b21-10-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTXTVQXPYXAOK-MWYWQVAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCO1.C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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